molecular formula C8H14ClN3 B2588716 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine CAS No. 1006480-90-5

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine

Cat. No.: B2588716
CAS No.: 1006480-90-5
M. Wt: 187.67
InChI Key: AKLXSUBMIKATRY-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)pentan-1-amine is a chemical compound built around a pyrazole core, a privileged scaffold in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include serving as anti-inflammatory, anticancer, antimicrobial, antidepressant, and antiviral agents . The presence of a chloro substituent on the pyrazole ring and an amine-terminated alkyl chain in its structure offers versatile sites for further chemical modification, making it a valuable building block for developing novel bioactive molecules and studying structure-activity relationships (SAR) . Researchers utilize this and similar compounds in the design of potential ligands for various enzymes and receptors, as well as in the synthesis of more complex heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLXSUBMIKATRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chloro 1h Pyrazol 1 Yl Pentan 1 Amine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrazolyl Pentanamine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine (Target Molecule 1 ), two primary disconnections are identified as strategically sound.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis scheme showing the disconnection of the target molecule into precursors.A visual representation of the retrosynthetic pathways for the target molecule.

The most logical disconnection (Path A ) is the C-N bond between the pyrazole (B372694) ring and the pentylamine side chain. This approach simplifies the molecule into two key building blocks: 4-chloropyrazole (2 ) and a suitable pentan-1-amine derivative with a leaving group at the 3-position, or a precursor like 3-aminopentan-1-ol (3 ). This strategy is advantageous as it allows for the late-stage coupling of the two main fragments, offering modularity for creating analogues.

A second key disconnection (Path B ) involves the C-N bond of the primary amine on the pentane chain. This suggests a precursor such as 1-azido-3-(4-chloro-1H-pyrazol-1-yl)pentane or a corresponding halide, which could be aminated in a final step. This route focuses on constructing the pyrazolyl-pentane core first, followed by the introduction of the amine functionality.

Between these strategies, Path A is often preferred due to the wide availability of methods for N-alkylation of pyrazoles and the ability to synthesize a variety of aminopentane building blocks.

Synthesis of Halogenated Pyrazole Precursors and Aminopentane Building Blocks

The success of the synthetic strategy outlined in Path A relies on the efficient preparation of the two primary precursors: 4-chloropyrazole and the aminopentane side chain.

Synthesis of 4-chloropyrazole: The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine. Halogenation of the resulting pyrazole ring is a common subsequent step. Direct chlorination of 1H-pyrazole with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) preferentially occurs at the C4 position due to the electronic properties of the ring, yielding 4-chloropyrazole.

Synthesis of Aminopentane Building Blocks: The synthesis of a chiral or racemic 3-substituted pentan-1-amine building block, such as 3-ethyl-5-aminopentan-1-ol, can be approached through several routes. One effective method is based on the Michael addition reaction.

Scheme 2: Proposed Synthesis of an Aminopentane Precursor

Reaction scheme for the synthesis of the aminopentane building block via Michael addition.A plausible synthetic route to a key intermediate for the pentanamine side chain.

This sequence begins with the conjugate addition of an ethyl organocuprate to an α,β-unsaturated ester like ethyl acrylate. The resulting ester can then be reduced to the corresponding 1,3-diol. Subsequent functional group manipulations, such as selective tosylation of the primary alcohol followed by substitution with an azide and final reduction, would yield the desired 3-ethyl-pentan-1,5-diamine or a protected version thereof. A more direct route to the target side chain might involve a Michael addition of a nitromethane equivalent, followed by reduction of both the nitro group and the ester to yield the 1,5-amino alcohol.

Optimization of N-Alkylation and Amination Reaction Conditions

The coupling of 4-chloropyrazole with the aminopentane side chain via N-alkylation is a critical step. The reaction conditions must be carefully optimized to ensure high yield and regioselectivity, as unsymmetrical pyrazoles can potentially alkylate at either nitrogen atom (N1 or N2).

Standard N-alkylation of pyrazoles often employs a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, with an alkyl halide as the electrophile. The pentanamine precursor would need to be appropriately functionalized with a leaving group (e.g., tosylate, bromide) and the primary amine would require a protecting group (e.g., Boc, Cbz) to prevent self-alkylation.

Recent studies have shown that Brønsted acids can effectively catalyze the N-alkylation of pyrazoles using trichloroacetimidate electrophiles, offering an alternative to methods requiring strong bases. nih.govnih.gov

Table 1: Optimization of N-Alkylation of 4-chloropyrazole with a Model Electrophile

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None DCE 80 24 Trace
2 Sc(OTf)₃ (10) DCE 80 4 55
3 BF₃·OEt₂ (10) DCE 80 4 62
4 CSA (10) DCE 80 4 77
5 CSA (10) Toluene 80 4 65
6 CSA (10) MeCN 80 4 71

Data adapted from model reactions and illustrates typical optimization trends. nih.govorganic-chemistry.org CSA = Camphorsulfonic acid, DCE = 1,2-Dichloroethane

For the amination step in retrosynthetic Path B, standard conditions can be employed. This includes methods like the Gabriel synthesis, reductive amination of a corresponding ketone, or the reduction of an azide or nitrile. The choice of method depends on the specific functional groups present in the precursor molecule.

Novel Catalytic Approaches in the Formation of the Pyrazolyl Pentanamine Core

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of the pyrazolyl pentanamine core, several catalytic approaches can be envisioned.

Catalytic N-Alkylation: As mentioned, Brønsted acid catalysis provides a mild and effective route for N-alkylation. nih.govorganic-chemistry.org Transition metal catalysis, particularly with copper or palladium, has also been employed for the N-arylation and N-alkylation of azoles. These methods could be adapted for the target molecule, potentially offering different reactivity profiles and tolerance to functional groups. For instance, a copper-catalyzed Chan-Lam coupling could be used if a pentylboronic acid derivative is synthesized as the coupling partner for 4-chloropyrazole.

C-H Activation/Functionalization: A more advanced and atom-economical strategy involves the direct C-H functionalization of the pentane backbone. While challenging, a palladium-catalyzed allylic C-H amination could be used to form a precursor to the 1,3-amino alcohol motif on the side chain. nih.gov This approach avoids the pre-installation of leaving groups, streamlining the synthesis.

Enantioselective Synthesis Strategies for Chiral Analogues of the Compound

The target molecule, this compound, possesses a chiral center at the C3 position of the pentane chain. The synthesis of enantiomerically pure analogues is crucial for pharmaceutical applications.

There are three primary strategies to achieve enantioselectivity:

Chiral Building Blocks: This approach involves synthesizing or purchasing an enantiomerically pure version of the aminopentane precursor. This can be achieved through asymmetric synthesis, for instance, by using a chiral catalyst in the initial Michael addition step to set the stereocenter. diva-portal.org

Chiral Catalysis: An asymmetric catalyst can be used in the key bond-forming step that creates the stereocenter. For example, the asymmetric hydrogenation of a prochiral enamine or imine precursor of the side chain can yield a chiral amine with high enantiomeric excess.

Chiral Resolution: A racemic mixture of the final compound or a late-stage intermediate can be separated into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

Table 2: Comparison of Enantioselective Strategies

Strategy Advantages Disadvantages
Chiral Building Blocks High enantiopurity early in synthesis; reliable. May require lengthy synthesis of the chiral block.
Chiral Catalysis Atom-economical; can be highly efficient. Catalyst development can be complex and expensive.

Process Chemistry Considerations for Scalable Production of Pyrazolyl Pentanamines

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several process chemistry factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Cost and Availability of Starting Materials: The chosen starting materials, such as the initial pyrazole precursors and the C5 chain source, must be inexpensive and readily available in large quantities.

Reaction Safety and Conditions: Reactions involving hazardous reagents (e.g., strong bases like NaH, energetic intermediates like azides) or extreme conditions (high temperatures or pressures) should be avoided or re-engineered for safety on a large scale.

Process Mass Intensity (PMI): The PMI, which is the total mass of materials used per unit mass of the final product, should be minimized. This involves choosing atom-economical reactions, reducing the use of solvents, and minimizing purification steps.

Solvent Selection: Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery and recycling. Green solvents are increasingly preferred.

Purification: Chromatographic purification is generally not feasible for large-scale production. The synthesis should be designed to yield a product that can be purified by crystallization or distillation.

Flow Chemistry: For certain steps, particularly those that are highly exothermic or involve unstable intermediates, continuous flow chemistry can offer significant advantages in terms of safety, control, and scalability over traditional batch processing.

By carefully evaluating these factors, a robust and scalable process for the manufacture of this compound and its analogues can be developed.

Advanced Structural Elucidation and Conformational Analysis of 3 4 Chloro 1h Pyrazol 1 Yl Pentan 1 Amine

Conformational Landscape Analysis and Preferred Conformations in Solution and Solid State

The conformational flexibility of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine is primarily due to the rotation around the single bonds of the N-linked pentyl side chain. Understanding the preferred three-dimensional structures in both solution and the solid state is crucial for comprehending its properties.

In solution, the molecule will exist as a dynamic equilibrium of multiple conformers. The key rotational bonds include the N1(pyrazole)-C3(pentane) bond and the C-C bonds within the pentyl chain. The relative populations of these conformers are determined by steric and electronic effects. The most stable conformer would likely adopt a staggered arrangement that minimizes steric hindrance between the relatively bulky pyrazole (B372694) ring and the terminal amine group of the side chain. Computational modeling using methods like Density Functional Theory (DFT) can be employed to predict the relative energies of different conformers and identify the lowest energy states. iu.edu.sa

Tautomeric Equilibria and Aromaticity Assessment of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle containing six π-electrons, which confers significant stability. In the case of this compound, the pyrazole ring is substituted at the N-1 position with the pentylamine group. This N-1 substitution is critical as it precludes the possibility of the annular tautomerism commonly observed in N-unsubstituted pyrazoles. In such cases, a proton can migrate between the two nitrogen atoms (N1 and N2). However, with the alkyl group fixed at the N-1 position, this tautomeric equilibrium is not possible for this specific molecule.

X-ray Crys­tal­log­ra­phy for Defin­i­tive Solid-State Struc­tural Insights and Inter­molec­u­lar Interactions

As of the latest review of sci­en­tific lit­er­a­ture, no stud­ies detail­ing the single-crystal X-ray diffrac­tion analy­sis of this compound have been pub­lished. There­fore, defin­i­tive data regard­ing its crystal system, space group, unit cell dimen­sions, and atom­ic coor­di­nates in the solid state are not avail­able. The lack of a crys­tal struc­ture pre­cludes a detailed exam­i­na­tion of its three-dimensional arrange­ment and the spe­cific inter­molec­u­lar inter­ac­tions, such as hydro­gen bond­ing or π-stacking, that gov­ern its crys­tal packing.

While X-ray crys­tal­log­ra­phy data exists for related com­pounds con­tain­ing a 4-chloro-1H-pyrazole moi­ety, these find­ings can­not be directly extrapo­lated to accu­rately describe the unique struc­tural attributes of the title compound.

Table 1: X-ray Crys­tal­log­ra­phy Data for this compound

Param­e­ter Value
Crys­tal System Data not avail­able
Space Group Data not avail­able
Unit Cell Dimen­sions Data not avail­able
Mol­e­cules per Unit Cell (Z) Data not avail­able
Cal­cu­lated Den­sity Data not avail­able

Chi­ral Res­o­lu­tion and Absolute Con­fig­u­ra­tion Deter­mi­na­tion for Enan­tiomeric Forms

The pres­ence of a chi­ral cen­ter at the third car­bon of the pen­tane chain in this compound implies the exis­tence of a pair of enan­tiomers. How­ever, a thor­ough search of the sci­en­tific lit­er­a­ture indi­cates that no research has been pub­lished on the chi­ral res­o­lu­tion of its race­mic mix­ture. Con­se­quently, there is no exper­i­men­tal data on the sep­a­ra­tion of the (R) and (S)-enantiomers.

Fur­ther­more, in the absence of sep­a­rated enan­tiomers, stud­ies to deter­mine the absolute con­fig­u­ra­tion of each form, typ­i­cally achieved through meth­ods such as anom­alous dis­per­sion in X-ray crys­tal­log­ra­phy or vibra­tional cir­cu­lar dichroism (VCD), have not been reported.

Table 2: Enan­tiomeric Prop­er­ties of this compound

Prop­erty Sta­tus
Chi­ral Res­o­lu­tion Method Not reported
Absolute Con­fig­u­ra­tion of (+)-enantiomer Not deter­mined
Absolute Con­fig­u­ra­tion of (-)-enantiomer Not deter­mined

Com­pound Names Men­tioned

Com­pound Name
This compound
(R)-3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
(S)-3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine

Investigation of Biological Activity and Mechanistic Insights for 3 4 Chloro 1h Pyrazol 1 Yl Pentan 1 Amine Derivatives in Vitro Focus

Evaluation of Antimicrobial Potency (In Vitro Studies)

The antimicrobial potential of pyrazole (B372694) derivatives has been explored against a range of pathogenic microorganisms. These in vitro studies are crucial in identifying compounds with significant activity that could be developed into new antimicrobial drugs.

Antibacterial Activity Profiling against Select Bacterial Strains

The antibacterial efficacy of various pyrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. While specific data on 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine derivatives is not extensively available, broader studies on pyrazole compounds have demonstrated notable antibacterial action. For instance, certain fused-pyrazole derivatives have shown potent growth inhibition of Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 4 μg/ml. nih.gov Other pyrazole derivatives have been reported as moderate antibacterial agents, with an MIC value of 16 μg/ml against Escherichia coli. nih.gov Furthermore, some pyrazole compounds have exhibited moderate antibacterial activity with MIC values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacterial strains. nih.gov

Table 1: Antibacterial Activity of Select Pyrazole Derivatives

Compound Type Bacterial Strain MIC (μg/mL) Reference
Fused-pyrazole derivative Bacillus subtilis 4 nih.gov
Thiazolidinone-clubbed pyrazole Escherichia coli 16 nih.gov
Pyrazole derivative Gram-positive and Gram-negative strains 12.5 nih.gov

Antifungal Activity Screening against Pathogenic Fungal Strains

The antifungal properties of pyrazole derivatives have been investigated against various pathogenic fungal strains. A series of pyrazolo[3,4-b]pyridines were tested for their antifungal activity against the clinically important fungi Candida albicans and Cryptococcus neoformans. nih.gov In one study, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and evaluated for their in vitro inhibition of six Candida species, showing promising results. nih.gov

Antitubercular Activity Assessment (e.g., against Mycobacterium tuberculosis)

Derivatives of pyrazole have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. In one study, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were tested against the H37Rv strain, with many compounds showing good to excellent activity. nih.gov Another study focused on pyrazole and triazole derivatives as inhibitors of Mycobacterium tuberculosis UDP-galactopyranose mutase (UGM), an essential enzyme for the bacterial cell wall synthesis. mdpi.com While specific derivatives of this compound were not detailed, the broader research indicates that the pyrazole scaffold is a promising starting point for the development of new antitubercular agents. nih.govresearchgate.net

Anticancer Activity in Cell-Based Assays (Excluding Human Clinical Data)

The potential of pyrazole derivatives as anticancer agents has been a significant area of research, with numerous in vitro studies evaluating their cytotoxicity against various cancer cell lines and investigating the underlying mechanisms of action.

Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic effects of pyrazole derivatives have been demonstrated across a range of human cancer cell lines. For example, a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated for their anticancer efficacy in a panel of ten cancer cell lines, including breast, colon, prostate, brain, and ovarian cancer cells. nih.gov One compound from this series, QTZ05, showed potent and selective antitumor efficacy in four colon cancer cell lines with IC50 values ranging from 2.3 to 10.2 µM. nih.gov In another study, new pyrazoline derivatives were evaluated for their antiproliferative activity against HepG-2 (liver), Hela (cervical), and A549 (lung) cancer cell lines. nih.gov Specifically, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed significant activity against HepG-2 cells, with IC50 values of 6.78 μM and 16.02 μM, respectively. nih.gov

Table 2: Cytotoxicity of Select Pyrazole Derivatives against Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
QTZ05 Colon Cancer Cell Lines 2.3 - 10.2 nih.gov
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide HepG-2 6.78 nih.gov
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide HepG-2 16.02 nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

Research into the anticancer mechanisms of pyrazole derivatives has often pointed towards the induction of apoptosis and interference with the cell cycle. For instance, the pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 was found to cause an arrest in the sub-G1 phase of the cell cycle in HCT-116 colon cancer cells and induce apoptosis in a concentration-dependent manner. nih.gov Another study on pyrazole derivatives showed they induced a dose and time-dependent cell toxicity in MDA-MB-468 triple-negative breast cancer cells. waocp.org One particular derivative induced cell cycle arrest in the S phase and triggered apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. waocp.org Furthermore, certain pyrazolo[4,3-e]tetrazolo[1,5-b] waocp.orgresearchgate.netresearchgate.nettriazine sulfonamides have been shown to induce apoptosis in HeLa, HCT 116, and BxPC-3 cancer cells and cause cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, while causing an accumulation of cells in the S phase in HCT 116 cells. mdpi.com

Elucidation of Molecular Pathways Affected (e.g., Kinase Inhibition, Receptor Antagonism)

Derivatives of the pyrazole scaffold have been extensively studied for their interactions with various molecular targets, demonstrating significant potential as inhibitors of kinases and antagonists of receptors. These interactions are crucial in the context of anticancer and other therapeutic applications. nih.govnih.gov

Numerous studies have highlighted the capacity of pyrazole derivatives to act as potent kinase inhibitors. nih.govnih.gov They have shown inhibitory activity against a range of kinases that are pivotal in cancer cell signaling pathways, such as EGFR, VEGFR-2, CDK, BTK, and BRAF V600E. nih.gov For instance, certain fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2. nih.gov The structural versatility of the pyrazole ring allows for modifications that can enhance selectivity and potency. For example, the introduction of an amide moiety on the pyrazole ring can influence the selectivity of kinase inhibitors. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase. mdpi.com

In addition to kinase inhibition, pyrazole derivatives have been investigated as receptor antagonists. Notably, they have been developed as selective inverse agonists of the cannabinoid CB1 receptor and as antagonists for non-selective α-adrenergic receptors. nih.gov Furthermore, novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated as androgen receptor antagonists for their potential in treating prostate cancer. nih.gov

Interactive Data Table: Kinase Inhibition by Pyrazole Derivatives

Compound ClassTarget Kinase(s)Potency (IC50/EC50)Reference
Fused Pyrazole DerivativesEGFR, VEGFR-2IC50 = 0.09 µM (EGFR), 0.23 µM (VEGFR-2) nih.gov
Pyrazolo[3,4-b]pyridine amide/amino acid derivativesEGFR, HER2Binding Energy = -10.98 kcal/mol nih.gov
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivativesCDK16EC50 = 33 nM nih.gov
Pyrazolo[3,4-b]pyridine derivativesTBK1IC50 = 0.2 nM nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesSrcPotent Inhibition mdpi.com

Anti-inflammatory Activity Profiling (In Vitro Cellular and Molecular Models)

The anti-inflammatory properties of pyrazole derivatives are well-documented and are a significant area of research. ijpsjournal.comnih.govnih.govsciencescholar.us These compounds exert their effects through various mechanisms at the cellular and molecular level.

Pyrazole derivatives have been shown to modulate the production of key inflammatory mediators and cytokines. A notable mechanism is the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comnih.govmdpi.com Specifically, many pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. nih.govmdpi.comnih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. mdpi.com

Beyond COX inhibition, pyrazole derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tandfonline.comnih.gov For example, certain 3,5-diaryl pyrazole derivatives have been shown to actively inhibit both IL-6 and TNF-α. nih.gov The suppression of these cytokines is a critical aspect of controlling the inflammatory response. Some pyrazole-hydrazone derivatives have demonstrated the ability to inhibit both COX and 5-lipoxygenase (5-LOX), thereby blocking two major pathways in the inflammatory cascade. sciencescholar.us

In vitro enzyme inhibition assays are fundamental in characterizing the anti-inflammatory potential of pyrazole derivatives. The most common of these is the cyclooxygenase (COX) inhibition assay, which measures the ability of a compound to inhibit the activity of COX-1 and COX-2. nih.govresearchgate.netx-mol.net These assays are crucial for determining the potency (IC50 values) and selectivity of the compounds. nih.govx-mol.net

Another important enzyme in the inflammatory pathway is lipoxygenase (LOX), which is involved in the synthesis of leukotrienes. Some pyrazole derivatives have been found to be potent inhibitors of LOX. nih.govmdpi.com For instance, docking studies have revealed that certain pyrazoline derivatives can interact with key amino acid residues in the active site of LOX. nih.gov The inhibition of both COX and LOX pathways by a single compound presents a promising strategy for developing broad-spectrum anti-inflammatory agents. ijpsjournal.com

Enzyme Inhibition and Receptor Binding Studies (In Vitro Biochemical Assays)

Biochemical assays provide detailed insights into the direct interactions between pyrazole derivatives and their molecular targets, allowing for the characterization of their inhibitory mechanisms and binding affinities.

The inhibitory activity of pyrazole derivatives extends to enzymes beyond those directly involved in inflammation. For example, novel pyrazole-fused oleanolic acid derivatives have been identified as selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, some pyridazine-triazole derivatives have been shown to exhibit an uncompetitive mode of inhibition against α-glucosidase. nih.gov

In the context of kinases, pyrazole-based compounds often act as ATP-competitive inhibitors. mdpi.com Molecular docking studies can elucidate the binding modes of these inhibitors within the kinase active site, revealing key interactions with amino acid residues. mdpi.com

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

Compound ClassTarget EnzymeInhibition Potency (IC50)Mechanism of InhibitionReference
Pyrazole-fused oleanolic acid derivativesα-Glucosidase2.64 ± 0.13 µMSelective researchgate.net
Pyridazine-triazole derivativesα-GlucosidaseNot specifiedUncompetitive nih.gov
Pyrazole derivativesCOX-219.87 nMSelective nih.govx-mol.net
Pyrazoline derivativesLipoxygenase80 µMCompetitive nih.govmdpi.com

Receptor binding assays are crucial for determining the affinity (often expressed as Ki or IC50 values) and selectivity of pyrazole derivatives for their target receptors. These assays are fundamental in drug discovery to identify compounds with high potency and minimal off-target effects. For example, the binding affinity of pyrazole derivatives to the cannabinoid CB1 receptor has been a subject of investigation. researchgate.net Similarly, the development of pyrazole derivatives as androgen receptor antagonists involves evaluating their binding affinity to the androgen receptor. nih.gov Molecular docking studies often complement these binding assays by providing a theoretical model of the ligand-receptor interaction, highlighting key binding interactions with amino acids in the receptor's binding pocket. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Elucidating Pharmacophoric Features

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For the derivatives of this compound, SAR studies are pivotal in identifying the key structural motifs, known as pharmacophores, that are essential for their biological effects. These studies typically involve the systematic modification of different parts of the molecule and assessing the resulting impact on their in vitro activity.

Impact of Substituent Variations on Biological Responses

The nature and position of substituents on the pyrazole ring and the pentanamine side chain can significantly influence the biological activity of this compound derivatives. Variations in electronic properties, lipophilicity, and steric bulk of these substituents can alter the binding affinity of the compounds to their biological targets, thereby modulating their efficacy.

While specific in vitro biological activity data for derivatives of this compound is not extensively available in the public domain, general principles from related pyrazole derivatives can provide valuable insights. For instance, the presence of a halogen, such as the chloro group at the 4-position of the pyrazole ring, is a common feature in many biologically active pyrazoles and is often crucial for their activity. Altering this substituent or introducing others on the pyrazole ring would be a key area of investigation.

Furthermore, modifications to the pentanamine side chain are expected to have a profound effect on activity. The length of the alkyl chain, the presence of functional groups on the amine, and the introduction of substituents along the pentyl chain would all contribute to the SAR. For example, studies on other pyrazole derivatives have shown that lengthening an aliphatic chain can, in some cases, lead to higher anti-inflammatory activity. nih.gov

To systematically explore these effects, a hypothetical SAR study could involve the synthesis and in vitro evaluation of a series of analogs, as detailed in the table below.

CompoundR1 (at Pyrazole C3)R2 (at Pyrazole C5)R3 (at Pentanamine N1)In Vitro Activity (Hypothetical IC50, µM)
ParentHHH10.5
Analog 1aCH3HH8.2
Analog 1bHCH3H12.1
Analog 2aHHCH315.8
Analog 2bHHC(O)CH325.3

This table presents hypothetical data for illustrative purposes to demonstrate how substituent variations might influence biological activity.

Influence of Stereochemistry on Biological Activity Profiles

The this compound molecule contains a chiral center at the third carbon of the pentyl chain. This means that the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, the stereochemistry of this compound derivatives is expected to play a critical role in their biological activity profiles. One enantiomer may bind more favorably to the target site, leading to a more potent biological response, while the other may have lower affinity or even interact with a different target altogether.

To investigate the influence of stereochemistry, the individual enantiomers of the parent compound and its active derivatives would need to be synthesized or separated and their in vitro activities evaluated independently. A comparison of the activities of the (R)- and (S)-enantiomers would provide crucial information about the stereochemical requirements for optimal biological activity.

The following table illustrates a hypothetical scenario of how the stereochemistry could impact the in vitro activity of these compounds.

CompoundStereoisomerIn Vitro Activity (Hypothetical IC50, µM)
ParentRacemic10.5
(R)-enantiomer5.2
(S)-enantiomer18.9
Analog 1aRacemic8.2
(R)-enantiomer4.1
(S)-enantiomer15.7

This table presents hypothetical data to illustrate the potential differences in biological activity between enantiomers.

Potential Applications and Future Research Directions

Development as Lead Compounds for Novel Therapeutic Agent Discovery (Pre-clinical, non-human)

The pyrazole (B372694) scaffold is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological activities. nih.govmdpi.com Derivatives of aminopyrazoles, in particular, have shown a wide array of biological effects, making them valuable frameworks in drug discovery. nih.gov The functionalization of the pyrazole nucleus with different substituents can lead to compounds with potent and selective activities. nih.gov For instance, various pyrazole derivatives have been investigated for their anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.net

The specific structure of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine suggests potential for development in several therapeutic areas. The 4-chloro-substituted pyrazole ring is a feature found in numerous bioactive molecules, and the pentan-1-amine side chain offers a site for modification to enhance target binding and pharmacokinetic properties. Preclinical studies on analogous compounds have demonstrated the importance of the substitution pattern on the pyrazole ring for biological activity. nih.gov

Table 1: Examples of Bioactive Pyrazole Derivatives in Preclinical Research

Compound ClassTherapeutic Target/AreaKey Structural Features
4-Aminopyrazole DerivativesCyclin-dependent kinases (CDKs)Amino group at C4 of the pyrazole ring
5-Aminopyrazole DerivativesAnti-infective agentsAmino group at C5 of the pyrazole ring
Chloro-substituted PyrazolesAntimalarial, AntibacterialChlorine substituent on the pyrazole ring

This table presents data on related compound classes to illustrate the potential of the pyrazole scaffold.

Future preclinical research on this compound and its analogs would likely involve screening against a panel of biological targets to identify potential therapeutic applications. Subsequent lead optimization studies would focus on modifying the structure to improve potency, selectivity, and drug-like properties.

Role in Agrochemical Development (e.g., Herbicides, Pesticides)

Pyrazole derivatives have a significant history in the agrochemical industry, with many commercialized products used as herbicides, insecticides, and fungicides. researchgate.net The pyrazole ring is a key component in several active ingredients that exhibit potent effects on various pests and weeds. mdpi.comresearchgate.netmdpi.com For example, some pyrazole-containing compounds act as inhibitors of specific enzymes in plants, leading to herbicidal activity. mdpi.com

The presence of a chloro-substituent on the pyrazole ring of this compound is particularly relevant for agrochemical applications, as halogenated compounds often exhibit enhanced biological activity. mdpi.com Research on related chloropyridazine derivatives has shown that arylalkylamino side chains can confer herbicidal properties. researchgate.net

Table 2: Examples of Pyrazole Derivatives in Agrochemical Research

Compound TypeAgrochemical ApplicationMechanism of Action (if known)
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsHerbicideInhibition of root growth
1-Alkyl-3-aryloxypyrazole-4-carboxamidesHerbicideNot specified
Phenylpyridine moiety-containing pyrazole derivativesHerbicidePost-emergence inhibition of weeds

This table provides examples of related pyrazole derivatives to highlight potential agrochemical applications.

Future research in this area would involve evaluating the herbicidal, insecticidal, and fungicidal activity of this compound against a range of relevant agricultural pests and weeds. Structure-activity relationship (SAR) studies would be crucial to optimize its efficacy and selectivity.

Exploration in Advanced Materials Science (e.g., Dyes, Fluorescent Probes)

The photophysical properties of pyrazole derivatives have led to their exploration in materials science, particularly as fluorescent dyes and probes. mdpi.comnih.gov The pyrazole ring can act as a core fluorophore, and its emission properties can be tuned by the introduction of various substituents. nih.gov The synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, for example, has been reported for the detection of metal ions. mdpi.com

The amine group in this compound provides a reactive handle for the attachment of other chromophores or functional groups, which could lead to the development of novel fluorescent materials. The synthesis and fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its metal complexes have demonstrated significant fluorescence enhancement upon complexation. chemrxiv.org

Table 3: Fluorescent Properties of Representative Pyrazole Derivatives

Compound StructureExcitation Max (nm)Emission Max (nm)Application
1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridinesVaries with substituentsVaries with substituentsMetal ion sensing
3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amineNot specifiedNot specifiedMetal ion sensing

This table showcases the fluorescent potential of related pyrazole structures.

Further exploration in materials science would involve the synthesis and characterization of new materials derived from this compound. This could include the development of novel fluorescent probes for bioimaging or sensors for environmental monitoring.

Design of Multifunctional Pyrazole Scaffolds with Enhanced Biological Profiles

The versatility of the pyrazole scaffold allows for the design of multifunctional molecules that can interact with multiple biological targets. This approach is gaining traction in drug discovery as a strategy to address complex diseases. The functionalization of the pyrazole nucleus with amino substituents has been shown to yield multifunctional pharmacologically active compounds. nih.gov By combining different pharmacophores onto a single pyrazole core, it is possible to create hybrid molecules with enhanced biological profiles.

The structure of this compound provides a template for the design of such multifunctional agents. The pyrazole ring can serve as the central scaffold, while the chloro- and amino- groups can be modified to introduce additional functionalities. For example, the amine group could be used to link the pyrazole core to another bioactive molecule, creating a conjugate with dual activity.

Opportunities for Collaborative Research and Translational Studies (Limited to non-human models)

The diverse potential of this compound across different scientific disciplines presents numerous opportunities for collaborative research. Partnerships between medicinal chemists, agrochemical scientists, and materials scientists could accelerate the exploration of this compound and its derivatives. Such collaborations would facilitate the sharing of expertise and resources, leading to a more comprehensive understanding of its properties and potential applications.

Translational studies, focused on non-human models, would be the next logical step to validate the findings from initial in vitro and in silico screening. These studies could involve testing the efficacy of novel therapeutic agents in animal models of disease or evaluating the performance of new agrochemicals in greenhouse and field trials. The development of new materials based on this pyrazole scaffold would also benefit from collaborative efforts to assess their performance in real-world applications.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between a pyrazole precursor (e.g., 4-chloro-1H-pyrazole) and a pentan-1-amine derivative. For example, analogous pyrazole-amine syntheses use copper-catalyzed coupling (e.g., Ullmann-type reactions) with cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent . Purification challenges include separating regioisomers (due to pyrazole tautomerism) and removing residual copper catalysts. Column chromatography with gradients of ethyl acetate/hexane (0–100%) is commonly employed .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Analytical characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and amine substitution. For example, pyrazole C-H protons resonate between δ 6.5–8.0 ppm .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% threshold) .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer: The compound is hygroscopic and prone to oxidation at the amine group. Recommended storage:

  • Short-term: Dissolved in anhydrous DMSO or ethanol at -20°C.
  • Long-term: Lyophilized under inert gas (argon) at -80°C.
    Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can quantify decomposition products via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., parasitic enzymes in antileishmanial applications). The 4-chloro group on pyrazole enhances hydrophobic interactions, while the pentylamine chain improves solubility .
  • QSAR Models: Correlate substituent effects (e.g., chloro vs. fluoro) with biological activity using descriptors like logP and polar surface area .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • X-ray Diffraction: Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For pyrazole derivatives, high-resolution data (<1.0 Å) are critical to distinguish between N1- and N2-substituted isomers .
  • Twinned Data Refinement: Employ SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in pyrazole-containing crystals .

Q. How can contradictory bioactivity data from different assays be reconciled?

Methodological Answer:

  • Dose-Response Curves: Validate IC₅₀ values across multiple assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. For example, antimalarial activity may vary due to differences in parasite strain susceptibility .
  • Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation in one assay system explains discrepancies .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine alkylation steps to control stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.